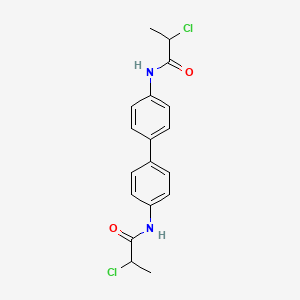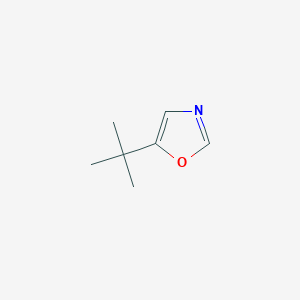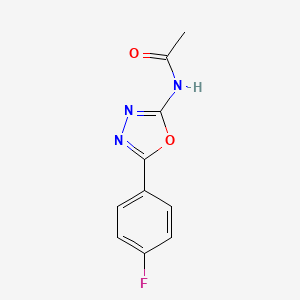![molecular formula C10H9Cl2N3OS B2680512 1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene CAS No. 338785-79-8](/img/structure/B2680512.png)
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene (DCMB) is a synthetic organosulfur compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile reagent that can be used as a catalyst, an intermediate, and an activator in a variety of reactions. DCMB is also known for its ability to act as a reactant in the synthesis of various organic compounds. Furthermore, its unique properties, such as its low toxicity, make it a valuable tool for researchers.
Applications De Recherche Scientifique
1. Heterocyclic Compound Synthesis
Heterocyclic compounds, including benzoxazoles and oxazines, are crucial in medicinal chemistry due to their broad pharmacological activities. The synthesis methodologies involving similar chemical functionalities can lead to the development of new drugs and materials. For instance, oxazines and benzoxazoles derivatives are synthesized for their significant roles in material science and pharmaceuticals, highlighting the importance of such compounds in creating light-sensitive materials and metal passivators (Sainsbury, 1991).
2. Antimicrobial Applications
Monoterpenes, like p-Cymene, show a range of biological activities including antimicrobial effects. While not directly related to 1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene, the study of such compounds reveals the potential of chemicals with specific functional groups in treating communicable diseases, which could extend to the research of new substances with antimicrobial properties (Marchese et al., 2017).
3. Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives are used in supramolecular chemistry for their self-assembly into nanometer-sized structures, which are stabilized by hydrogen bonding. These applications range from nanotechnology to polymer processing and biomedical applications, demonstrating the versatility of chemical compounds with specific functional groups in advancing materials science (Cantekin, de Greef, & Palmans, 2012).
4. Biological Significance in Medicinal Chemistry
Triazines and related heterocyclic compounds are explored for their wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antimalarial effects. Research into these compounds underscores the critical role of heterocyclic chemistry in developing future drugs, which could also apply to the exploration of 1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene derivatives (Verma et al., 2019).
Propriétés
IUPAC Name |
methyl N'-cyano-N-[(2,6-dichlorophenyl)methoxy]carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-17-10(14-6-13)15-16-5-7-8(11)3-2-4-9(7)12/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMVGCPKFCXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)NOCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide](/img/structure/B2680429.png)
![3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)
![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2680431.png)

![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)
![9-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2680441.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2680442.png)
![7-Naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)
![(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2680449.png)


